molecular formula C24H18F4N2S B6586628 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 1226444-19-4

2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No. B6586628
CAS RN: 1226444-19-4
M. Wt: 442.5 g/mol
InChI Key: LMLBOPGRLVSSPU-UHFFFAOYSA-N
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Description

The compound “2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with various phenyl groups, some of which are further substituted with fluorine or trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The presence of fluorine atoms would introduce electronegativity, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The fluorine atoms could influence its acidity and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, and eventually conducting preclinical and clinical trials .

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2S/c1-16-5-9-18(10-6-16)22-14-29-23(31-15-17-7-11-20(25)12-8-17)30(22)21-4-2-3-19(13-21)24(26,27)28/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLBOPGRLVSSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

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